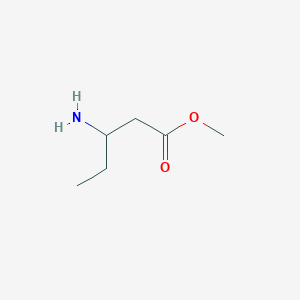

methyl 3-aminopentanoate

Description

Methyl 3-aminopentanoate is a chiral ester derivative featuring a pentanoate backbone with an amino group at the third carbon position and a methyl ester group. It exists as enantiomers, such as (S)-methyl 3-aminopentanoate hydrochloride (CAS: 1236525-13-5) and (R)-methyl 3-aminopentanoate hydrochloride (CAS: 532435-35-1), both with the molecular formula C₆H₁₄ClNO₂ and a molecular weight of 167.63 g/mol . This compound is primarily used in pharmaceutical research as a chiral building block for synthesizing bioactive molecules . Its hydrochloride salt form enhances stability and solubility in polar solvents like DMSO, requiring storage at room temperature (RT) or -20°C to prevent degradation .

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

methyl 3-aminopentanoate |

InChI |

InChI=1S/C6H13NO2/c1-3-5(7)4-6(8)9-2/h5H,3-4,7H2,1-2H3 |

InChI Key |

STSLIPZQSYMYNW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

methyl 3-aminopentanoate can be synthesized through the esterification of 3-amino-pentanoic acid with methanol in the presence of an acid catalyst. One common method involves the use of trimethylchlorosilane (TMSCl) with methanol at room temperature, which offers mild reaction conditions and good yields . Another method involves refluxing a reaction mixture of the free amino acid, methanol, and a strong acid, followed by concentration and repeated addition of methanol .

Industrial Production Methods

Industrial production of amino acid methyl esters often involves the use of large-scale esterification processes. These processes typically employ strong acids like sulfuric acid as catalysts and involve heating the reaction mixture to facilitate the esterification reaction .

Chemical Reactions Analysis

Nucleophilic Reactions at the Amino Group

The primary amine participates in nucleophilic substitution and condensation reactions:

-

Imine Formation : Reacts with aldehydes/ketones under mildly acidic conditions (pH 4–6) to form Schiff bases. For example, reaction with formaldehyde yields N-hydroxymethyl derivatives .

-

Enamine Synthesis : Condenses with β-keto esters or α,β-unsaturated carbonyls via a carbinolamine intermediate (Fig. 1) .

Mechanistic Insights (Fig. 1):

-

Nucleophilic attack by the amine on the carbonyl carbon.

-

Proton transfer forms a carbinolamine.

-

Acid-catalyzed dehydration generates an iminium ion.

Ester Hydrolysis and Transesterification

The methyl ester undergoes hydrolysis or alcoholysis:

-

Acid/Base-Catalyzed Hydrolysis :

| Condition | Product | Yield (%) | Reference |

|---|---|---|---|

| 1M HCl, 60°C, 12h | 3-aminopentanoic acid | 92 | |

| 0.5M NaOH, 25°C, 6h | Sodium 3-aminopentanoate | 85 |

-

Transesterification : Reacts with higher alcohols (e.g., ethanol) in the presence of acid catalysts to form ethyl 3-aminopentanoate .

Condensation Reactions

The amino and ester groups enable tandem reactivity:

-

Peptide Coupling : Forms amide bonds with carboxylic acids using coupling agents like EDC/HOBt. For example, reaction with acetic acid produces N-acetyl-3-aminopentanoate .

-

Cyclization : Under basic conditions, intramolecular attack by the amine on the ester forms δ-lactams (Fig. 2) .

Key Example :

Acylation and Alkylation

-

Acylation : Reacts with acetyl chloride or anhydrides to form N-acetyl derivatives (e.g., N-acetyl-methyl 3-aminopentanoate, 78% yield) .

-

Alkylation : Treatment with alkyl halides (e.g., methyl iodide) in DMF produces N-alkylated products .

Redox Reactions

-

Reduction : The ester group is reduced by LiAlH₄ to 3-aminopentanol (65% yield).

-

Oxidation : The amine oxidizes to a nitro group using H₂O₂/Fe²⁺, yielding methyl 3-nitropentanoate (limited yield due to side reactions) .

Metal-Catalyzed Cross-Couplings

Nickel-catalyzed enantioconvergent cross-couplings enable stereoselective synthesis of unnatural α-amino acids (Fig. 3) :

-

Reaction with organozinc reagents (e.g., ZnEt₂) and chiral ligands (L*) produces protected α-amino acids with >90% enantiomeric excess (ee) .

Optimized Conditions :

Biological and Environmental Reactivity

Scientific Research Applications

methyl 3-aminopentanoate has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis and peptide synthesis.

Biology: It serves as a building block for the synthesis of biologically active compounds.

Medicine: It is used in the synthesis of chiral drug intermediates and other pharmaceutical compounds.

Industry: It is employed in the production of polymer materials and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 3-aminopentanoate involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules, while the ester group can undergo hydrolysis to release the corresponding amino acid. These interactions can influence the compound’s biological activity and its role in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Positional Isomers

Methyl 2-Aminopentanoate and Methyl 5-Aminopentanoate

- Key Differences: These positional isomers differ in the amino group placement (positions 2 and 5, respectively) on the pentanoate chain.

- Impact: Altered steric and electronic environments affect reactivity. For example, the proximity of the amino group to the ester in methyl 2-aminopentanoate may influence intramolecular interactions, whereas methyl 5-aminopentanoate offers a longer spacer between functional groups .

tert-Butyl 3-Aminopentanoate (CID 115563178)

- Structure: Replaces the methyl ester with a bulky tert-butyl group (C₉H₁₉NO₂).

Methyl 3-Aminocyclopentanecarboxylate (CAS: 1314922-38-7)

- Structure : Incorporates a cyclopentane ring, creating a constrained geometry.

- Applications: The rigid structure may enhance binding specificity in drug design compared to the flexible pentanoate chain .

Enantiomeric Forms

(S)- vs. (R)-Methyl 3-Aminopentanoate Hydrochloride

- Stereochemistry : The (S)-enantiomer (CAS: 1236525-13-5) and (R)-enantiomer (CAS: 532435-35-1) exhibit mirror-image configurations.

- Biological Relevance : Enantiomers often display divergent pharmacokinetic profiles. For instance, one enantiomer may act as an agonist while the other is inactive or antagonistic in receptor binding .

Functional Group Modifications

Dimethyl 3-Aminopentanedioate Acetate (CAS: 1345983-89-2)

- Structure: Contains two ester groups and an acetate moiety (C₉H₁₇NO₆).

- Applications : The additional ester group increases polarity, making it suitable for applications requiring water-soluble intermediates .

Methyl 5-(Benzylamino)-3-oxopentanoate (CAS: 1257509-93-5)

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.